REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=[O:11])=[CH:2]1.[Na].O>C(O)CCC>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]([C:10]([OH:12])=[O:11])[CH2:2]1 |^1:12|
|
Name
|
|
Quantity
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20.8 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
|
Name
|
|
Quantity
|
39.3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 1.25 h the mixture
|
Duration
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1.25 h
|
Type
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TEMPERATURE
|
Details
|
was cooled
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated almost to dryness
|
Type
|
ADDITION
|
Details
|
the residue was acidified by the careful addition of 2M hydrochloric acid (900 cm3)
|
Type
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TEMPERATURE
|
Details
|
with cooling
|
Type
|
WASH
|
Details
|
The aqueous mixture was washed with dichloromethane (2×300 cm3)
|
Type
|
ADDITION
|
Details
|
was neutralised by the addition of 5%, aqueous sodium bicarbonate solution (ca. 450 cm3)
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solid residue was triturated with dichloromethane-methanol (9:1, 400 cm3
|
Type
|
DISSOLUTION
|
Details
|
3×200 cm3) to dissolve the product
|
Type
|
FILTRATION
|
Details
|
The sodium chloride was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |